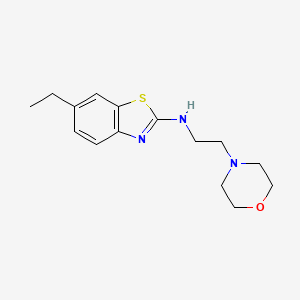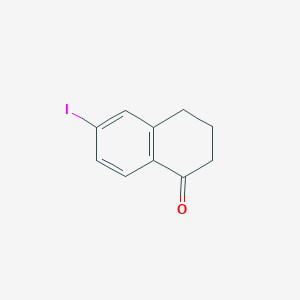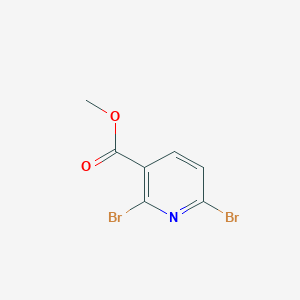
Methyl 2,6-dibromonicotinate
Vue d'ensemble
Description
“Methyl 2,6-dibromonicotinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 2,6-dibromonicotinate” consists of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight of the compound is 294.93 g/mol.
Applications De Recherche Scientifique
-
Pharmaceuticals and Drug Discovery
- Methyl groups play a significant role in the design or optimization of bioactive compounds . They are involved in various processes, including the displacement of water molecules during molecular recognition, the realization of hydrophobic interactions, the participation in van der Waals interactions, the modulation of physicochemical properties such as LogP and aqueous solubility, and the control of the conformational properties of a given scaffold .
-
Chemical, Pharmacological, and Toxicological Assessment
- Compounds similar to “Methyl 2,6-dibromonicotinate”, such as 6-methylnicotine, have been identified as nicotine analogs of interest based on their chemical structure, sensorial properties, and commercial availability .
- These compounds are assessed through chemical, pharmacological, and toxicological tests. The methods of application include chemical analysis (using techniques like 1H NMR, chiral UPLC UV, and GC-MS), pharmacological testing (using QSAR computational pharmacology), and toxicological testing (using tests like Neutral Red and Ames) .
- The results of these assessments indicate that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .
-
Pharmacological Properties of Chalcones
- Chalcones, which are bioactive flavonoids, have a therapeutic potential that has been investigated in a series of preclinical and clinical studies . While not directly related to “Methyl 2,6-dibromonicotinate”, the study of chalcones could provide insights into the potential applications of similar compounds.
- The methods of application would involve a series of preclinical and clinical studies, including molecular mechanisms and clinical evidence .
- The outcomes of these applications could lead to the development of new therapeutic strategies based on the bioactivities of chalcones .
-
Genetic Impacts on DNA Methylation
- Research interest in genetic impacts on DNA methylation variation is especially relevant in the context of methylome changes observed in disease .
- The methods of application would involve genome-wide association studies (GWASs) and other genetic research techniques .
- The outcomes of these applications could lead to a better understanding of the role of DNA methylation in disease .
Propriétés
IUPAC Name |
methyl 2,6-dibromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHKFKXWRPVKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673209 | |
| Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromonicotinate | |
CAS RN |
1009735-22-1 | |
| Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)
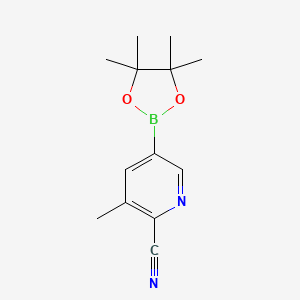
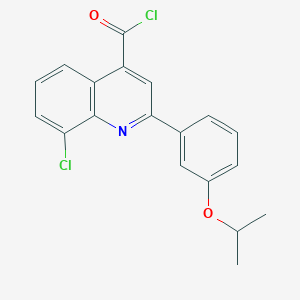
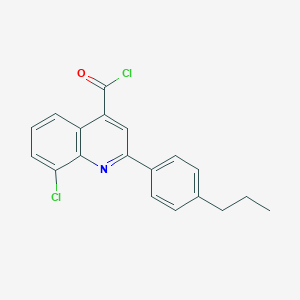
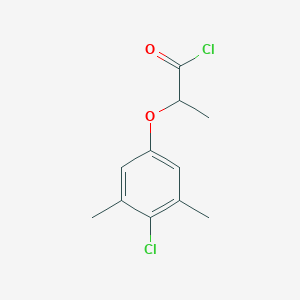
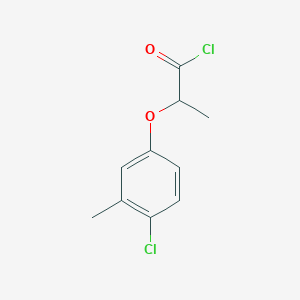
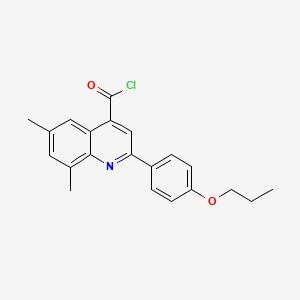
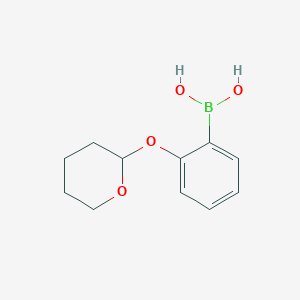
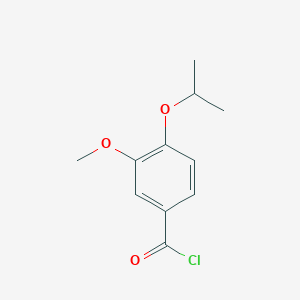
![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)
